4-nitrophenyl 4-methylbenzoate

Description

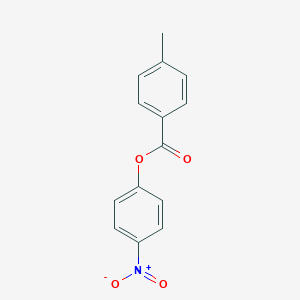

4-Nitrophenyl 4-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at the para-position and a 4-nitrophenyl ester group. This compound is structurally significant due to its electron-withdrawing nitro group, which enhances its reactivity in hydrolysis and enzymatic reactions . It is frequently employed in biochemical assays as a chromogenic substrate, where enzymatic cleavage releases 4-nitrophenol, a yellow product easily quantified via spectrophotometry . The methyl group at the 4-position of the benzoate moiety contributes to steric and electronic effects, influencing its binding affinity in enzyme active sites, as observed in studies with trypsin .

Properties

CAS No. |

15023-67-3 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |

InChI Key |

IQTZVMBCINKMHK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

-

Reagents :

-

4-Methylbenzoic acid (5 mmol)

-

4-Nitrophenylchloroformate (5.01 mmol)

-

Triethylamine (5.02 mmol)

-

Dry dichloromethane (30 mL)

-

-

Steps :

-

The carboxylic acid and triethylamine are dissolved in anhydrous CHCl under nitrogen.

-

4-Nitrophenylchloroformate is added portionwise, inducing effervescence and a pale yellow color.

-

The mixture is stirred at room temperature for 16 hours, forming a precipitate.

-

The solvent is removed under vacuum, and the residue is dissolved in ethyl acetate.

-

Filtration through basic alumina removes unreacted starting materials and byproducts.

-

The product is isolated via rotary evaporation and dried under high vacuum.

-

Yield and Characterization

Optimization Challenges

The low yield for 2c contrasts with higher yields (82–87%) observed for structurally similar esters (e.g., 4-nitrophenylpent-4-enoate). Steric hindrance from the methyl group in 4-methylbenzoic acid may slow the reaction kinetics.

Comparative Analysis of Methods

Critical Factors Influencing Synthesis

Solvent Selection

Base Role

Chemical Reactions Analysis

Enzymatic Hydrolysis

- Lipase, Trypsin, and Nattokinase : Enzymatic hydrolysis follows a two-step mechanism:

- Nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate.

- Collapse of the intermediate to release 4-nitrophenol (detected at ) .

Kinetic data show nonlinear Hammett plots ( for lipase, for trypsin), indicating a shift in the rate-determining step (RDS) from nucleophilic attack to intermediate collapse .

| Enzyme | ||

|---|---|---|

| Lipase | ||

| Trypsin | ||

| Nattokinase |

Non-Enzymatic Hydrolysis

In basic conditions (pH 10), hydrolysis follows pseudo-first-order kinetics (), with a linear Hammett plot () confirming electronic effects dominate .

Cyanide Ion Attack

Reactions with cyanide in 80% H₂O/20% DMSO exhibit second-order kinetics () . The mechanism proceeds via a concerted pathway, as evidenced by a linear Brønsted plot () .

| [CN⁻] (mM) | |

|---|---|

| 32.6 | |

| 49.9 | |

| 64.7 |

Aminolysis

Primary aliphatic amines (e.g., piperidine) react via a stepwise mechanism with a tetrahedral intermediate . The Brønsted plot curvature ( from 0.77 to 0.17) suggests transition-state stabilization varies with amine basicity .

Electronic and Steric Effects

- Hammett Analysis : The 4-methyl group () donates electrons, reducing the carbonyl’s electrophilicity and slowing hydrolysis compared to electron-withdrawing substituents .

- Computational Modeling : Density functional theory (DFT) shows the methyl group increases the LUMO energy () relative to nitro-substituted analogues (), aligning with reduced reactivity .

Comparative Reactivity

4-Nitrophenyl 4-methylbenzoate exhibits slower hydrolysis than electron-deficient esters (e.g., 4-nitrophenyl 4-nitrobenzoate) but faster than methoxy-substituted derivatives .

| Substituent (para) | (Lipase) | (pH 10) |

|---|---|---|

| -NO₂ | 1.00 | 1.00 |

| -CH₃ | 0.68 | 0.55 |

| -OCH₃ | 0.22 | 0.18 |

Scientific Research Applications

Chemical Applications

1. Synthesis of Radiolabeled Compounds

4-Nitrophenyl 4-methylbenzoate is utilized in the synthesis of radiolabeled compounds essential for molecular imaging techniques. These compounds are critical in the development of radiopharmaceuticals used for diagnostic imaging, particularly in positron emission tomography (PET) .

2. Enzymatic Studies

The compound has been employed in kinetic studies involving nucleophilic substitution reactions. Researchers have explored its reactivity with various nucleophiles, demonstrating its utility in understanding reaction mechanisms and kinetics in organic chemistry . For instance, it has been used to study the hydrolysis rates of nitrophenyl esters, providing insights into enzyme-substrate interactions .

3. Industrial Applications

In industry, this compound serves as an intermediate in the production of polyethylene terephthalate (PET), a widely used polymer. The compound contributes to the synthesis of terephthalic acid, which is crucial for manufacturing PET .

Biological Applications

1. Radiopharmaceutical Development

The compound is also significant in the preparation of radiopharmaceuticals for PET imaging. Its ability to form stable complexes with isotopes makes it a valuable reagent in medical diagnostics .

2. Mechanistic Studies

In biological research, 4-nitrophenyl esters are often used as substrates to study enzymatic reactions. The hydrolysis of these esters can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity and understand catalytic mechanisms .

Case Study 1: Kinetic Studies on Nucleophilic Substitution

A study published in Chemical Communications examined the kinetic behavior of various substituted 4-nitrophenyl benzoates under different reaction conditions. The research highlighted how variations in nucleophile structure influenced reaction rates and mechanisms, providing a deeper understanding of electrophilic reactivity .

Case Study 2: Enzymatic Hydrolysis

Research conducted on the enzymatic hydrolysis of this compound demonstrated its potential as a model substrate for studying lipase activity. The study utilized UV-Vis spectroscopy to track product formation, revealing kinetic parameters that are essential for enzyme characterization .

Mechanism of Action

The mechanism of action of p-toluic acid, 4-nitrophenyl ester involves its ability to act as an acylating agent. The ester group can be hydrolyzed to release p-toluic acid and 4-nitrophenol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The nitro group in all compounds enhances electrophilicity, facilitating nucleophilic attack (e.g., hydrolysis or enzymatic cleavage) . Methyl groups (e.g., in 4-methylbenzoate) introduce steric hindrance, modulating interaction with enzymes like trypsin . Chloro substituents (e.g., in Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate) increase electron withdrawal, accelerating substitution reactions .

Linkage Type :

- Esters (e.g., 4-nitrophenyl caprylate) are prone to hydrolysis, making them ideal for real-time enzymatic assays .

- Carbonates (e.g., ((Trimethylacetyl)oxy)methyl 4-nitrophenyl carbonate) exhibit slower hydrolysis, suited for sustained-release applications .

- Amides (e.g., N-benzyl-N-(4-methylphenyl)-4-nitrobenzamide) resist hydrolysis, enhancing stability in physiological environments .

Biological Interactions :

- This compound binds trypsin via hydrophobic interactions, with the methyl group optimizing fit in the enzyme’s active site .

- 4-Nitrophenyl caprylate interacts with lipases due to its long aliphatic chain, mimicking natural lipid substrates .

Hydrolysis and Stability Trends

- Alkaline Hydrolysis: this compound undergoes rapid hydrolysis under basic conditions, releasing 4-nitrophenol. This contrasts with carbonate-linked analogs, which require harsher conditions .

- Enzymatic Hydrolysis : The compound’s ester linkage is selectively cleaved by esterases, whereas amide derivatives (e.g., N-benzyl-N-(4-methylphenyl)-4-nitrobenzamide) remain intact, highlighting the role of linkage type in drug design .

Q & A

Basic: What are the standard synthetic routes for preparing 4-nitrophenyl 4-methylbenzoate, and how can purity be optimized?

Answer:

this compound is typically synthesized via esterification between 4-methylbenzoic acid and 4-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions . A key challenge is suppressing side reactions (e.g., hydrolysis of the nitro group). Purity optimization involves:

- Chromatographic purification : Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the ester .

- Crystallization : Recrystallization from ethanol or methanol to remove unreacted starting materials .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Structural validation employs:

- NMR spectroscopy : H and C NMR to confirm ester linkage and aromatic substitution patterns. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereoelectronic effects (e.g., planarity of the nitro group relative to the benzene ring) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Advanced: What experimental strategies resolve contradictions in reaction yields reported for nitro-group-containing esters?

Answer:

Discrepancies in yields often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote nitro group hydrolysis. Systematic solvent screening (e.g., dichloromethane vs. THF) is recommended .

- Catalyst selection : Acidic vs. basic catalysts influence reaction pathways. For example, DMAP (4-dimethylaminopyridine) accelerates esterification but may degrade nitro groups under prolonged heating .

- Statistical optimization : Use a Design of Experiments (DoE) approach to identify critical factors (temperature, stoichiometry) and interactions .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Density Functional Theory models the electron density distribution, identifying reactive sites. The nitro group’s meta-directing effect and the ester’s electrophilic carbonyl can be mapped .

- Molecular dynamics : Simulates solvent effects on transition states, aiding in predicting reaction rates in polar vs. non-polar media .

- QSPR models : Quantitative Structure-Property Relationships correlate substituent effects (e.g., methyl vs. nitro groups) with reactivity trends .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Nitro group hazards : Potential irritant and mutagen. Use fume hoods, nitrile gloves, and eye protection .

- Waste disposal : Neutralize acidic byproducts before disposal. Incinerate nitro-containing waste to avoid environmental contamination .

- Storage : Store in amber glass under inert gas (argon) to prevent photodegradation .

Advanced: How does the electronic nature of substituents influence the spectroscopic properties of this compound?

Answer:

- UV-Vis spectroscopy : The nitro group’s strong electron-withdrawing effect red-shifts absorption maxima (e.g., ~310 nm in acetonitrile) compared to non-nitrated analogs .

- IR spectroscopy : Ester carbonyl stretching (~1720 cm) and nitro asymmetric stretching (~1520 cm) are sensitive to conjugation effects. Methyl groups reduce conjugation, slightly lowering carbonyl frequencies .

Advanced: What methodologies assess the hydrolytic stability of this compound under physiological conditions?

Answer:

- Kinetic studies : Monitor ester hydrolysis via HPLC or H NMR in buffered solutions (pH 7.4, 37°C). Pseudo-first-order kinetics reveal degradation rates .

- Enzymatic assays : Test susceptibility to esterases (e.g., porcine liver esterase) to model in vivo behavior .

- pH profiling : Compare hydrolysis rates in acidic (stomach) vs. neutral (bloodstream) conditions to predict bioavailability .

Basic: What are the key applications of this compound in material science?

Answer:

- Liquid crystals : The ester’s rigid aromatic core and polar nitro group enable mesophase formation in thermotropic LCs .

- Polymer additives : Acts as a UV stabilizer due to nitro group’s absorption of high-energy photons .

Advanced: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) enhance mechanistic studies of this compound?

Answer:

- Tracer studies : C-labeled carbonyl groups track ester cleavage pathways in metabolic studies .

- Kinetic isotope effects : N in the nitro group elucidates rate-determining steps in reduction reactions (e.g., catalytic hydrogenation) .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.